2,6-Diisopropylbenzoic acid

Overview

Description

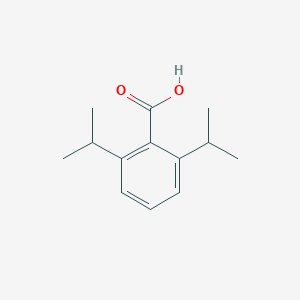

2,6-Diisopropylbenzoic acid is an organic compound with the molecular formula C13H18O2. It is a derivative of benzoic acid, where two isopropyl groups are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Diisopropylbenzoic acid can be synthesized through several methods. One common approach involves the alkylation of benzoic acid derivatives. For instance, p-hydroxybenzoic acid can be reacted with an alkylating agent in the presence of a suitable catalyst to introduce the isopropyl groups at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale alkylation reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure the efficient introduction of isopropyl groups .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diisopropylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products:

Oxidation: Formation of diisopropyl ketones or carboxylic acids.

Reduction: Conversion to diisopropylbenzyl alcohol.

Substitution: Introduction of halogen or nitro groups at specific positions on the benzene ring.

Scientific Research Applications

2,6-Diisopropylbenzoic acid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: Investigated for its potential neuroprotective properties and its role in biological systems.

Medicine: Explored for its use in the development of neuroprotective agents and other therapeutic compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Diisopropylbenzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

2,6-Diisopropylphenol: A related compound with similar structural features but different functional groups.

2,6-Diisopropylbenzaldehyde: Another derivative with an aldehyde group instead of a carboxylic acid.

2,6-Diisopropylbenzyl alcohol: A reduced form of 2,6-Diisopropylbenzoic acid with an alcohol group.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the carboxylic acid group.

Biological Activity

2,6-Diisopropylbenzoic acid (DIPBA), with the chemical formula CHO and CAS number 92035-95-5, is a benzoic acid derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of DIPBA, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Weight : 206.28 g/mol

- Boiling Point : Not specified

- Solubility : Moderately soluble in water; high solubility in organic solvents.

- Log P (Partition Coefficient) : 3.7 (indicating lipophilicity) .

DIPBA exhibits several mechanisms that contribute to its biological activity:

- GABA Receptor Modulation : Similar to its analog, 2,6-diisopropylphenol (propofol), DIPBA is reported to potentiate GABA receptor activity. This action slows the channel-closing time, enhancing inhibitory neurotransmission in the central nervous system .

- Sodium Channel Blockade : It also acts as a sodium channel blocker, which may contribute to its anesthetic properties .

- Endocannabinoid System Interaction : Recent studies suggest that DIPBA may interact with the endocannabinoid system, which could play a role in its anesthetic effects .

Pharmacological Properties

DIPBA's pharmacological profile indicates potential applications in various therapeutic areas:

- Anesthetic Agent : As an intravenous hypnotic agent, it is used for procedural sedation and general anesthesia. Its rapid onset and short duration of action make it suitable for outpatient procedures .

- Protein Binding : DIPBA is highly protein-bound in vivo, which influences its pharmacokinetics and dynamics .

Table 1: Summary of Biological Activities

Case Study: Anesthetic Use

A study detailed the synthesis and application of DIPBA as an anesthetic agent. The continuous flow synthesis method allowed for efficient production of propofol derivatives, demonstrating the scalability and effectiveness of DIPBA in clinical settings. The study reported that DIPBA provided effective sedation with minimal side effects when administered intravenously .

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Clearance Rate | Exceeds hepatic blood flow |

| Metabolism | Hepatic conjugation |

| Bioavailability | High |

Properties

IUPAC Name |

2,6-di(propan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-8(2)10-6-5-7-11(9(3)4)12(10)13(14)15/h5-9H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBGSHYCQQNNEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474759 | |

| Record name | 2,6-diisopropylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92035-95-5 | |

| Record name | 2,6-diisopropylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.